3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine
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Overview
Description
3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine is a complex organic compound that belongs to the class of benzimidazoles and triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid to form the benzimidazole ring.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with an appropriate hydrazine derivative to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its derivatives share a similar core structure and may exhibit comparable biological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole or itraconazole, are known for their antifungal properties.
Uniqueness
What sets 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine apart is the combination of both benzimidazole and triazole rings in a single molecule, along with the presence of the sulfanyl and ethoxy groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N6OS |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H18N6OS/c1-2-25-13-9-7-12(8-10-13)17-22-23-18(24(17)19)26-11-16-20-14-5-3-4-6-15(14)21-16/h3-10H,2,11,19H2,1H3,(H,20,21) |
InChI Key |
JGKDNWZDDLCBLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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